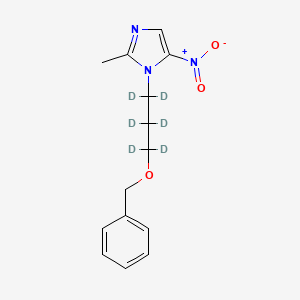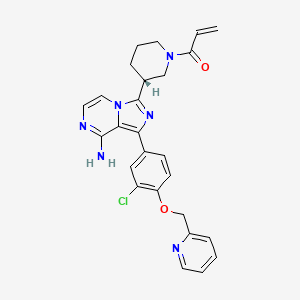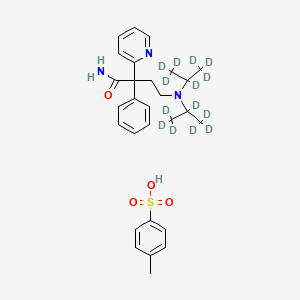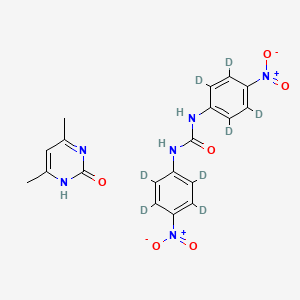
Nicarbazin-d8
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nicarbazin-d8 is a deuterium-labeled form of Nicarbazin, an anticoccidial agent primarily used in poultry to prevent and treat coccidiosis, a parasitic disease caused by protozoan parasites of the genus Eimeria . The compound is composed of equimolar amounts of 4,4’-dinitrocarbanilide (DNC) and 2-hydroxy-4,6-dimethylpyrimidine (HDP) . The deuterium labeling in this compound is used for tracing and quantitation during drug development processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Nicarbazin-d8 involves the incorporation of deuterium into the Nicarbazin molecule. The general synthetic route includes the reaction of 4,4’-dinitrocarbanilide with deuterated reagents under controlled conditions . The reaction typically involves the use of deuterated solvents and catalysts to ensure the incorporation of deuterium atoms into the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-performance liquid chromatography (HPLC) and mass spectrometry (MS) for the purification and verification of the deuterium-labeled compound . The production process is optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Nicarbazin-d8 undergoes various chemical reactions, including:
Oxidation: The nitro groups in the compound can be oxidized under specific conditions.
Reduction: The nitro groups can also be reduced to amines using reducing agents.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used for substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the nitro groups.
Reduction: Amino derivatives of the nitro groups.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Nicarbazin-d8 is widely used in scientific research due to its deuterium labeling, which allows for precise tracing and quantitation. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of drugs.
Medicine: Used in pharmacokinetic studies to evaluate the behavior of drugs in the body.
Industry: Applied in the development of new anticoccidial agents and other veterinary drugs
Mechanism of Action
Nicarbazin-d8 exerts its effects by interfering with the mitochondrial function of the parasites, leading to the disruption of energy production and ultimately causing the death of the parasites . The compound targets the mitochondrial electron transport chain, inhibiting the production of ATP, which is essential for the survival of the parasites .
Comparison with Similar Compounds
Similar Compounds
Diclazuril: Another anticoccidial agent used in poultry.
Toltrazuril: A triazine anticoccidial drug.
Monensin: An ionophore used as an anticoccidial agent.
Uniqueness
Nicarbazin-d8 is unique due to its deuterium labeling, which provides advantages in tracing and quantitation during drug development. This labeling allows for more accurate pharmacokinetic and metabolic studies compared to non-labeled compounds .
Properties
Molecular Formula |
C19H18N6O6 |
|---|---|
Molecular Weight |
434.4 g/mol |
IUPAC Name |
1,3-bis(2,3,5,6-tetradeuterio-4-nitrophenyl)urea;4,6-dimethyl-1H-pyrimidin-2-one |
InChI |
InChI=1S/C13H10N4O5.C6H8N2O/c18-13(14-9-1-5-11(6-2-9)16(19)20)15-10-3-7-12(8-4-10)17(21)22;1-4-3-5(2)8-6(9)7-4/h1-8H,(H2,14,15,18);3H,1-2H3,(H,7,8,9)/i1D,2D,3D,4D,5D,6D,7D,8D; |
InChI Key |
UKHWDRMMMYWSFL-AGHVBCBTSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1NC(=O)NC2=C(C(=C(C(=C2[2H])[2H])[N+](=O)[O-])[2H])[2H])[2H])[2H])[N+](=O)[O-])[2H].CC1=CC(=NC(=O)N1)C |
Canonical SMILES |
CC1=CC(=NC(=O)N1)C.C1=CC(=CC=C1NC(=O)NC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


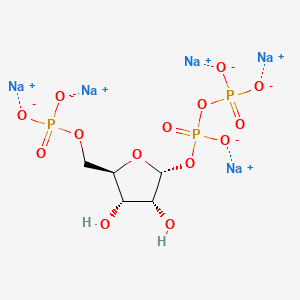

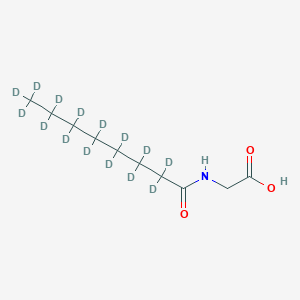

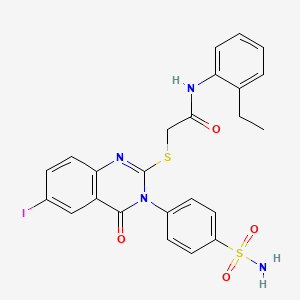
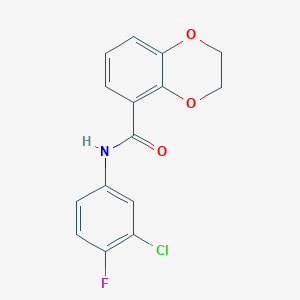
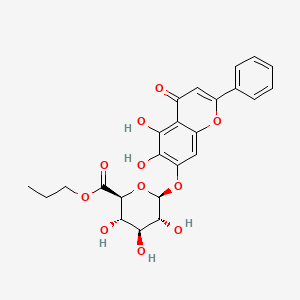
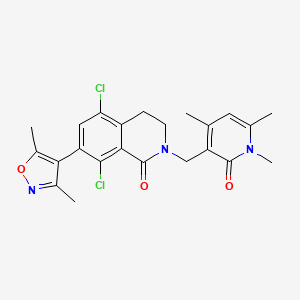

![(4R)-8-[6-amino-5-(2,3-dichloropyridin-4-yl)sulfanylpyrazin-2-yl]-8-azaspiro[4.5]decan-4-amine](/img/structure/B12411545.png)
![1-[2-[[3-(4-fluorophenyl)-5-methyl-1,2-oxazol-4-yl]methoxy]-7,8-dihydro-5H-1,6-naphthyridin-6-yl]-2-methylsulfonylethanone](/img/structure/B12411546.png)
